2-(Piperidin-3-yloxy)acetic acid
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Overview
Description
2-(Piperidin-3-yloxy)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yloxy)acetic acid typically involves the reaction of piperidine derivatives with acetic acid or its derivatives. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a haloacetic acid under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Piperidin-3-yloxy)acetic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yloxy)acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidin-4-yloxyacetic acid: A similar compound with the oxygen atom attached to the fourth position of the piperidine ring.
Piperidin-2-yloxyacetic acid: Another similar compound with the oxygen atom attached to the second position of the piperidine ring.
Uniqueness
2-(Piperidin-3-yloxy)acetic acid is unique due to the specific positioning of the oxygen atom at the third position of the piperidine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-piperidin-3-yloxyacetic acid |
InChI |
InChI=1S/C7H13NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h6,8H,1-5H2,(H,9,10) |
InChI Key |
MZSVIGFVSINUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OCC(=O)O |
Origin of Product |
United States |
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